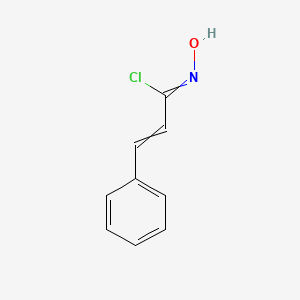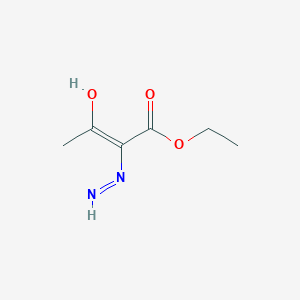
2-(2,2-Dinitropropyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dinitropropyl)-1,3-dioxolane is a chemical compound known for its energetic properties. It is often used in the field of energetic materials, particularly in the formulation of plastic-bonded explosives and propellants. The compound’s structure includes a dioxolane ring with a 2,2-dinitropropyl group attached, which contributes to its high energy content and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves the reaction of 2,2-dinitropropanol with a suitable dioxolane precursor under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the sensitive nitro groups. Commonly, an acid catalyst such as sulfuric acid or a Lewis acid is used to facilitate the reaction. The reaction mixture is then quenched with water and neutralized with an aqueous hydroxide solution to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
化学反応の分析
Types of Reactions
2-(2,2-Dinitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include dinitro derivatives with higher oxidation states.
Reduction: Amino derivatives are formed.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dinitropropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of plastic-bonded explosives and propellants, contributing to the development of advanced energetic materials
作用機序
The mechanism of action of 2-(2,2-Dinitropropyl)-1,3-dioxolane involves the release of energy through the decomposition of its nitro groups. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of a significant amount of energy. This process is autocatalytic in nature, meaning that the decomposition products can further catalyze the reaction .
類似化合物との比較
Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Uniqueness
2-(2,2-Dinitropropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which provides additional stability compared to other similar compounds. This stability makes it a valuable component in the formulation of energetic materials, offering a balance between energy content and safety .
特性
CAS番号 |
106334-28-5 |
|---|---|
分子式 |
C6H10N2O6 |
分子量 |
206.15 g/mol |
IUPAC名 |
2-(2,2-dinitropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3 |
InChIキー |
GKMOLYWAJASNBK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




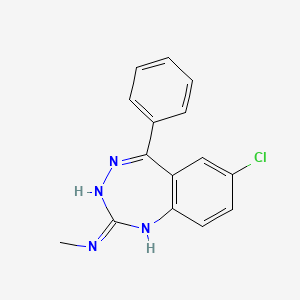
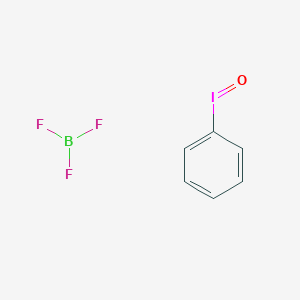
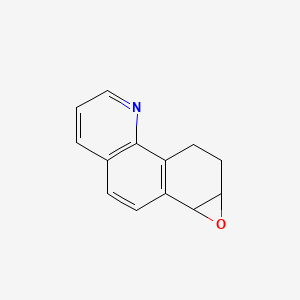
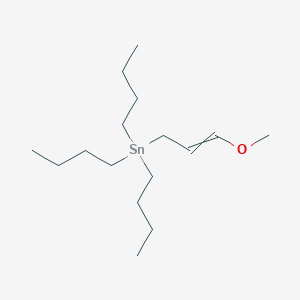

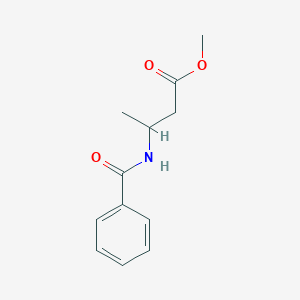
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
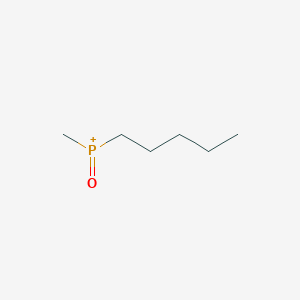
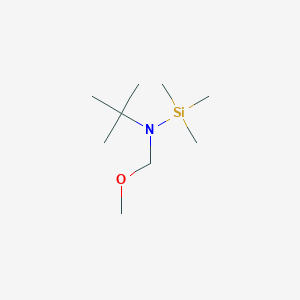
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
